4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-14(11(2)18(3)17-10)23(20,21)19-7-5-12(8-19)22-13-4-6-15-9-16-13/h4,6,9,12H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJDOXMPIVHORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps. One common route starts with the preparation of 1,3,5-trimethyl-1H-pyrazol-4-yl sulfonyl chloride, which is then reacted with pyrrolidine under basic conditions to form the intermediate compound. This intermediate is subsequently reacted with a pyrimidine derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace existing substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups attached to the pyrimidine ring .
Scientific Research Applications
4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the pyrimidine and pyrazole rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine and Pyrazole Families
The compound shares core motifs with several derivatives reported in the literature. Key comparisons include:
Computational and Crystallographic Insights
For example:
- SHELXL’s robust handling of sulfonamide and heterocyclic groups ensures accurate bond-length and angle determinations, critical for comparing steric and electronic effects across analogs .
Biological Activity
The compound 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound can be characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | Not available |
Structural Features
The structure of the compound features a pyrimidine ring linked to a pyrazole moiety through a sulfonyl group and a pyrrolidine ring. This unique combination of functional groups may contribute to its diverse biological activities.
Compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some studies suggest that compounds with pyrazole cores can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo.
Research Findings
Recent research highlights the biological activities associated with this compound and related pyrazole derivatives:
- Antiviral Activity : A study demonstrated that pyrazole derivatives exhibited antiviral effects against herpes simplex virus type 1 (HSV-1), with some compounds reducing plaque formation significantly .
- Anticancer Potential : In vitro studies showed that related compounds could inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents .
- Inhibition of Enzymatic Activity : Some pyrazole derivatives have been reported to inhibit specific enzymes involved in cancer progression, which may contribute to their anticancer effects .
Study 1: Antiviral Efficacy
In a comparative study, a series of pyrazole derivatives were synthesized and tested for their antiviral activity against HSV-1. Among them, a compound structurally similar to the one discussed showed an EC50 value of 3.98 μM, indicating potent antiviral activity with a high therapeutic index .
Study 2: Anticancer Activity
Research focused on the anticancer properties of pyrazole derivatives revealed that one particular derivative exhibited IC50 values ranging from 9.19 μM to 52.7 μM against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , it is useful to compare it with other known pyrazole derivatives:
| Compound Name | Biological Activity | EC50/IC50 Value |
|---|---|---|
| Pyrazole Derivative A | Antiviral | 3.98 μM |
| Pyrazole Derivative B | Anticancer (breast cancer) | 9.19 μM |
| Pyrazole Derivative C | Anti-inflammatory | 12.5 μM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine?
- Methodology :
- Step 1 : Start with the sulfonylation of 1,3,5-trimethyl-1H-pyrazole using chlorosulfonic acid or sulfur trioxide to generate the sulfonyl chloride intermediate.
- Step 2 : React the sulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., NaH or EtN) to form the sulfonylated pyrrolidine.
- Step 3 : Perform an SN2 nucleophilic substitution by coupling the hydroxyl group of the pyrrolidine with a chloropyrimidine derivative (e.g., 4-chloropyrimidine) in the presence of a base like KCO in DMF .
- Validation : Confirm regioselectivity via H-NMR and monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>98%).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~392.4 g/mol) .
- NMR : Verify substituent positions through H- and C-NMR (e.g., pyrazole methyl protons at δ 2.1–2.3 ppm, pyrimidine protons at δ 8.3–8.5 ppm) .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodology :
- Software : Use ChemSpider’s ACD/Labs Percepta Platform to predict logP (lipophilicity), aqueous solubility, and pKa.
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodology :
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, focusing on the sulfonyl-pyrrolidine torsion angle and pyrimidine ring planarity.
- Data Analysis : Apply the Hirshfeld surface to assess intermolecular interactions (e.g., hydrogen bonds with solvent molecules) .
- Contradiction Handling : If data conflicts (e.g., disordered sulfonyl groups), use twin refinement in SHELXL or compare with DFT-optimized geometries .
Q. What strategies optimize regioselectivity during the coupling of pyrrolidine-3-ol with chloropyrimidine?
- Methodology :
- Base Selection : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the hydroxyl group.
- Temperature Control : Maintain 60–80°C to favor SN2 mechanisms over elimination .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodology :
- Core Modifications : Replace the pyrimidine ring with triazine or quinazoline to alter electron density.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the pyrazole to modulate sulfonyl group reactivity.
- Biological Assays : Test derivatives against kinase panels (e.g., EGFR or VEGFR2) to correlate structural changes with IC values .
Q. What experimental protocols mitigate challenges in handling the compound’s hygroscopicity?
- Methodology :
- Storage : Store under argon in a desiccator with silica gel.
- Lyophilization : Pre-lyophilize solvents (e.g., DMSO) before dissolution to prevent water absorption.
- Handling : Use gloveboxes for weighing and aliquot preparation .
Q. How can in vivo pharmacokinetic studies be designed to evaluate metabolic stability?
- Methodology :
- Animal Models : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats.
- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL).
- Metabolite ID : Perform HR-MS/MS to identify oxidative metabolites (e.g., sulfoxide or hydroxylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
